Cas no 1491911-87-5 (5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one)

5-(2-Methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one is a specialized heterocyclic compound featuring a naphthalene core fused with an oxazolidinone moiety. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The methoxy group enhances solubility and modulates electronic effects, while the oxazolidinone ring contributes to stereochemical control and bioactivity. Its rigid framework is advantageous for designing enzyme inhibitors or chiral auxiliaries in asymmetric synthesis. The compound’s stability and functional group versatility allow for further derivatization, supporting applications in drug discovery and material science. Suitable for controlled reactions, it serves as a key intermediate in developing bioactive molecules with tailored properties.
5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one structure
1491911-87-5 structure
Product name:5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one
CAS No:1491911-87-5
MF:C14H13NO3
Molecular Weight:243.257923841476
CID:6176088
PubChem ID:65586632

5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one 化学的及び物理的性質

名前と識別子

    • 5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one
    • AKOS014925261
    • EN300-1870795
    • 1491911-87-5
    • インチ: 1S/C14H13NO3/c1-17-11-7-6-9-4-2-3-5-10(9)13(11)12-8-15-14(16)18-12/h2-7,12H,8H2,1H3,(H,15,16)
    • InChIKey: WLOSVTNYLRKCHH-UHFFFAOYSA-N
    • SMILES: O1C(NCC1C1=C(C=CC2C=CC=CC1=2)OC)=O

計算された属性

  • 精确分子量: 243.08954328g/mol
  • 同位素质量: 243.08954328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 320
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 47.6Ų

5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1870795-10g
5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one
1491911-87-5
10g
$3007.0 2023-09-18
Enamine
EN300-1870795-0.25g
5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one
1491911-87-5
0.25g
$642.0 2023-09-18
Enamine
EN300-1870795-0.1g
5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one
1491911-87-5
0.1g
$615.0 2023-09-18
Enamine
EN300-1870795-5.0g
5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one
1491911-87-5
5g
$3189.0 2023-06-03
Enamine
EN300-1870795-0.5g
5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one
1491911-87-5
0.5g
$671.0 2023-09-18
Enamine
EN300-1870795-1.0g
5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one
1491911-87-5
1g
$1100.0 2023-06-03
Enamine
EN300-1870795-0.05g
5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one
1491911-87-5
0.05g
$587.0 2023-09-18
Enamine
EN300-1870795-10.0g
5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one
1491911-87-5
10g
$4729.0 2023-06-03
Enamine
EN300-1870795-2.5g
5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one
1491911-87-5
2.5g
$1370.0 2023-09-18
Enamine
EN300-1870795-5g
5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one
1491911-87-5
5g
$2028.0 2023-09-18

5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one 関連文献

5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-oneに関する追加情報

Introduction to 5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one (CAS No. 1491911-87-5)

5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 1491911-87-5, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic molecule features a naphthalene ring substituted with a methoxy group at the 2-position, linked to an oxazolidinone core. The oxazolidinone moiety is a crucial scaffold in medicinal chemistry, renowned for its utility in drug design due to its ability to form stable hydrogen bonds and its role as a bioisostere for other heterocycles such as tetrazoles and thiazolidines.

The structural motif of 5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one positions it as a versatile intermediate in the synthesis of biologically active molecules. The presence of the naphthalene ring enhances lipophilicity, while the oxazolidinone segment contributes to solubility and metabolic stability, making it an attractive candidate for further derivatization. Recent advancements in drug discovery have highlighted the importance of such scaffolds in developing novel therapeutic agents.

In recent years, researchers have been exploring the pharmacological potential of 5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one and its derivatives. Studies have demonstrated that modifications at the naphthalene ring or the oxazolidinone core can lead to compounds with enhanced binding affinity and selectivity for target enzymes or receptors. For instance, derivatives of this scaffold have shown promise in inhibiting kinases and other enzymes implicated in cancer and inflammatory diseases. The methoxy group at the 2-position of the naphthalene ring plays a pivotal role in modulating electronic properties and interactions with biological targets.

The oxazolidinone ring itself is a well-documented pharmacophore, contributing to the overall bioactivity of 5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one. Its rigid three-membered structure allows for optimal positioning of substituents relative to biological targets, facilitating efficient molecular recognition. This characteristic has been leveraged in designing molecules with improved pharmacokinetic profiles. Furthermore, the oxazolidinone scaffold can undergo various chemical transformations, enabling synthetic chemists to tailor its properties for specific applications.

One notable area of research involving 5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one is its role as a precursor in the synthesis of protease inhibitors. Proteases are enzymes that play critical roles in numerous biological processes, including viral replication and cellular signaling pathways. Inhibiting these enzymes has been a successful strategy in developing antiviral and anticancer drugs. The oxazolidinone core provides a framework that can be modified to interact with the active sites of proteases, leading to potent inhibition.

Recent studies have also explored the use of 5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one in designing molecules with antimicrobial properties. The increasing prevalence of antibiotic-resistant bacteria has necessitated the development of novel antimicrobial agents. The structural features of this compound make it a suitable candidate for generating derivatives that disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Preliminary findings suggest that certain modifications can lead to compounds with significant antibacterial activity.

The synthesis of 5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic addition reactions followed by cyclization steps to form the oxazolidinone ring. Advances in catalytic methods have enabled more efficient and sustainable synthetic pathways, reducing waste and improving scalability.

The chemical properties of 5-(2-methoxynaphthalen-1-yl)-1,3-oxazolidin-2-one make it amenable to various spectroscopic techniques for characterization. Nuclear magnetic resonance (NMR) spectroscopy is particularly useful for elucidating its structure, while mass spectrometry (MS) provides information about molecular weight and fragmentation patterns. Additionally, X-ray crystallography can be employed to determine its three-dimensional structure at an atomic level.

In conclusion,5-(2-methoxynaphthalen-1-y l)-1,3-o x az oli d i n - 2 - o ne (CAS No. 14919 11 - 87 - 5) represents a promising compound in pharmaceutical research due to its versatile structural features and potential biological activities. Its utility as an intermediate in drug synthesis underscores its importance in medicinal chemistry. Ongoing studies continue to uncover new applications and derivatives that may lead to innovative therapeutic solutions.

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